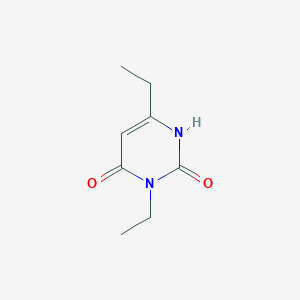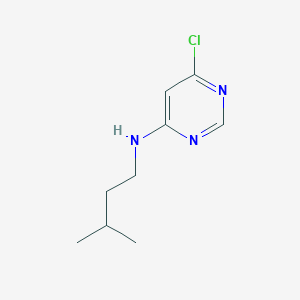
4-(4-(Difluorometil)piperidin-1-il)anilina
Descripción general
Descripción
4-(4-(Difluoromethyl)piperidin-1-yl)aniline is a useful research compound. Its molecular formula is C12H16F2N2 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-(Difluoromethyl)piperidin-1-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(Difluoromethyl)piperidin-1-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aquí se presenta un análisis exhaustivo de las aplicaciones de investigación científica de “4-(4-(Difluorometil)piperidin-1-il)anilina”, organizado en secciones distintas para mayor claridad:
Actividad antiplasmódica
Los derivados de piperidina se han estudiado por su potencial en el tratamiento de la malaria. La investigación indica que ciertas piperidinas 1, 4-disustituidas exhiben actividad antiplasmódica contra cepas sensibles y resistentes a la cloroquina de Plasmodium falciparum .
Agentes antimicrobianos
Los compuestos de piperidina sintéticos se han evaluado por sus propiedades antimicrobianas. Los compuestos novedosos sintetizados a partir de derivados de piperidin-4-il han mostrado potencial como agentes antimicrobianos .
Propiedades antioxidantes
Las unidades de piperidina, como las que se encuentran en la piperina, demuestran una acción antioxidante significativa al inhibir los radicales libres . Esto sugiere que derivados como “this compound” podrían explorarse para aplicaciones antioxidantes similares.
Descubrimiento de fármacos
El núcleo de piperidina es una característica común en muchos compuestos farmacológicamente activos. A menudo se incluye en los esfuerzos de descubrimiento de fármacos por sus propiedades estructurales y químicas que contribuyen a la actividad biológica .
Síntesis de compuestos biológicos
Los derivados de piperidina se utilizan en la síntesis de compuestos biológicamente interesantes, lo que puede conducir al desarrollo de nuevos fármacos con diversos efectos terapéuticos .
Mecanismo De Acción
Target of Action
It is known that piperidine derivatives, which include this compound, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives have been shown to interact with various biological targets to exert their therapeutic effects .
Biochemical Pathways
Piperidine derivatives have been shown to interact with various biochemical pathways to exert their therapeutic effects .
Pharmacokinetics
It is known that the compound is a white to off-white crystalline powder that is soluble in common organic solvents such as chloroform, methanol, and ethanol, which may influence its bioavailability.
Result of Action
Piperidine derivatives have been shown to exert various therapeutic effects, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant effects .
Action Environment
It is known that the compound is a white to off-white crystalline powder that is soluble in common organic solvents such as chloroform, methanol, and ethanol, which may influence its stability and efficacy in different environments.
Análisis Bioquímico
Biochemical Properties
4-(4-(Difluoromethyl)piperidin-1-yl)aniline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit tubulin polymerization, which is essential for cell division and proliferation
Cellular Effects
The effects of 4-(4-(Difluoromethyl)piperidin-1-yl)aniline on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to exhibit antiproliferative activity, which can lead to the inhibition of cancer cell growth . Additionally, it may impact cell signaling pathways that regulate cell cycle progression and apoptosis, thereby modulating cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 4-(4-(Difluoromethyl)piperidin-1-yl)aniline exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to bind to tubulin and inhibit its polymerization is a key mechanism of action . This inhibition disrupts the formation of microtubules, which are essential for cell division, thereby preventing the proliferation of cancer cells.
Propiedades
IUPAC Name |
4-[4-(difluoromethyl)piperidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2/c13-12(14)9-5-7-16(8-6-9)11-3-1-10(15)2-4-11/h1-4,9,12H,5-8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIDBGFZVBYUHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)F)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Ethyl 2-[(2-chloropyrimidin-4-yl)amino]acetate](/img/structure/B1488328.png)


